molecular formula C24H22N6OS2 B10878574 (4Z)-2-(1,3-benzothiazol-2-yl)-4-({[2-(1H-imidazol-4-yl)ethyl]amino}methylidene)-5-{[(4-methylphenyl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one

(4Z)-2-(1,3-benzothiazol-2-yl)-4-({[2-(1H-imidazol-4-yl)ethyl]amino}methylidene)-5-{[(4-methylphenyl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B10878574
M. Wt: 474.6 g/mol
InChI Key: FOFBZBDFZZDUOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1,3-BENZOTHIAZOL-2-YL)-4-((Z)-1-{[2-(1H-IMIDAZOL-4-YL)ETHYL]AMINO}METHYLIDENE)-3-{[(4-METHYLPHENYL)SULFANYL]METHYL}-1H-PYRAZOL-5-ONE is a complex organic compound that features multiple functional groups, including benzothiazole, imidazole, and pyrazolone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-BENZOTHIAZOL-2-YL)-4-((Z)-1-{[2-(1H-IMIDAZOL-4-YL)ETHYL]AMINO}METHYLIDENE)-3-{[(4-METHYLPHENYL)SULFANYL]METHYL}-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as benzothiazole derivatives, imidazole derivatives, and pyrazolone derivatives. These intermediates are then coupled under specific reaction conditions, which may include the use of catalysts, solvents, and controlled temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-BENZOTHIAZOL-2-YL)-4-((Z)-1-{[2-(1H-IMIDAZOL-4-YL)ETHYL]AMINO}METHYLIDENE)-3-{[(4-METHYLPHENYL)SULFANYL]METHYL}-1H-PYRAZOL-5-ONE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation states of the sulfur and nitrogen atoms.

    Reduction: Reduction reactions could target the imine or other reducible functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings or other reactive sites.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired, often involving specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or as probes for studying biological pathways.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In industrial applications, this compound might be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(1,3-BENZOTHIAZOL-2-YL)-4-((Z)-1-{[2-(1H-IMIDAZOL-4-YL)ETHYL]AMINO}METHYLIDENE)-3-{[(4-METHYLPHENYL)SULFANYL]METHYL}-1H-PYRAZOL-5-ONE would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other benzothiazole derivatives, imidazole derivatives, and pyrazolone derivatives. Examples could be:

  • 1,3-Benzothiazol-2-yl derivatives with different substituents.
  • Imidazole derivatives with varying side chains.
  • Pyrazolone derivatives with different functional groups.

Uniqueness

The uniqueness of 1-(1,3-BENZOTHIAZOL-2-YL)-4-((Z)-1-{[2-(1H-IMIDAZOL-4-YL)ETHYL]AMINO}METHYLIDENE)-3-{[(4-METHYLPHENYL)SULFANYL]METHYL}-1H-PYRAZOL-5-ONE lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C24H22N6OS2

Molecular Weight

474.6 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)-4-[2-(1H-imidazol-5-yl)ethyliminomethyl]-5-[(4-methylphenyl)sulfanylmethyl]-1H-pyrazol-3-one

InChI

InChI=1S/C24H22N6OS2/c1-16-6-8-18(9-7-16)32-14-21-19(13-25-11-10-17-12-26-15-27-17)23(31)30(29-21)24-28-20-4-2-3-5-22(20)33-24/h2-9,12-13,15,29H,10-11,14H2,1H3,(H,26,27)

InChI Key

FOFBZBDFZZDUOK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SCC2=C(C(=O)N(N2)C3=NC4=CC=CC=C4S3)C=NCCC5=CN=CN5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.